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molecular formula C24H20N2O3 B8697253 2-[4-(1,3-Dioxolan-2-yl)phenyl]-5-methoxy-3-phenyl-1,6-naphthyridine CAS No. 893423-65-9

2-[4-(1,3-Dioxolan-2-yl)phenyl]-5-methoxy-3-phenyl-1,6-naphthyridine

Cat. No. B8697253
M. Wt: 384.4 g/mol
InChI Key: ZXFOGGDVEWDCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910561B2

Procedure details

To a partial solution of 1-[4-(1,3-dioxolan-2-yl)phenyl]-2-phenylethanone (997 mg, 3.72 mmol) and tert-butyl (2-chloro-3-formylpyridine-4-yl)carbamate (924 mg, 3.6 mmol) in dry methanol (14 mL) was added 25 wt % sodium methoxide/methanol (2.5 mL, 11.4 mmol). The reaction mixture was warmed at 65° C. for four hours. The cooled reaction was concentrated to remove the methanol and the residue was partitioned between water and ethyl acetate. The organic layer was dried (Na2SO4), filtered and evaporated. The residue was triturated with cold ether to give pure 2-[4-(1,3-dioxolan-2-yl)phenyl]-5-methoxy-3-phenyl-1,6-naphthyridine. The mother liquors were purified by chromatography on silica gel and elution with 20-40% ethyl acetate/hexane gave additional product. 1H-NMR (500 MHz, CDCl3): δ 8.54 (1H, s), 8.23 (1H, d, J=5.9 Hz), 7.55 (1H, d, J=5.9 Hz), 7.48 (2H, d, J=8 Hz), 7.40 (2H, d, J=8 Hz), 7.29-7.30 (3H, m), 7.22-7.25 (2H, m), 4.16 (3H, s), 4.02-411 (4H, 2 m). m/e (m+1): 385.1.
Quantity
997 mg
Type
reactant
Reaction Step One
Quantity
924 mg
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
2.5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][C:9]([C:12](=O)[CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:8][CH:7]=1.Cl[C:22]1[C:27]([CH:28]=O)=[C:26]([NH:30]C(=O)OC(C)(C)C)[CH:25]=[CH:24][N:23]=1.[CH3:38][O-:39].[Na+].CO>CO>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:11]=[CH:10][C:9]([C:12]2[C:13]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)=[CH:28][C:27]3[C:26](=[CH:25][CH:24]=[N:23][C:22]=3[O:39][CH3:38])[N:30]=2)=[CH:8][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
997 mg
Type
reactant
Smiles
O1C(OCC1)C1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
Name
Quantity
924 mg
Type
reactant
Smiles
ClC1=NC=CC(=C1C=O)NC(OC(C)(C)C)=O
Name
sodium methoxide methanol
Quantity
2.5 mL
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
14 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to remove the methanol
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with cold ether

Outcomes

Product
Name
Type
product
Smiles
O1C(OCC1)C1=CC=C(C=C1)C1=NC2=CC=NC(=C2C=C1C1=CC=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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